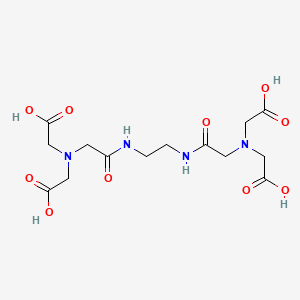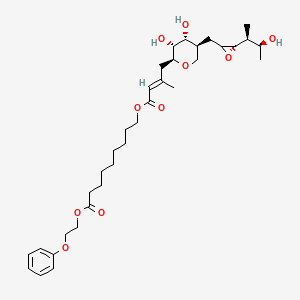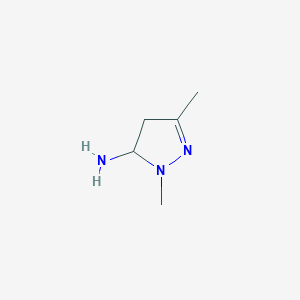
(1S,2S)-cyclohexane-1,2-diamine;oxalate;platinum(4+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S)-cyclohexane-1,2-diamine;oxalate;platinum(4+) is a coordination compound that features a platinum ion coordinated with (1S,2S)-cyclohexane-1,2-diamine and oxalate ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-cyclohexane-1,2-diamine;oxalate;platinum(4+) typically involves the reaction of platinum(IV) chloride with (1S,2S)-cyclohexane-1,2-diamine in the presence of oxalic acid. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired coordination complex. The general reaction scheme can be represented as follows:
PtCl4+(1S,2S)-cyclohexane-1,2-diamine+oxalic acid→(1S,2S)-cyclohexane-1,2-diamine;oxalate;platinum(4+)+by-products
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification, crystallization, and drying to obtain the final product in a pure form. The use of automated reactors and precise control of reaction parameters are essential to ensure consistency and quality in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S)-cyclohexane-1,2-diamine;oxalate;platinum(4+) can undergo various chemical reactions, including:
Oxidation: The platinum center can participate in oxidation reactions, potentially altering its oxidation state.
Reduction: The compound can be reduced under specific conditions, leading to changes in the coordination environment of the platinum ion.
Substitution: Ligands coordinated to the platinum ion can be substituted with other ligands, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or hydrazine are typically employed.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by altering the pH and temperature of the reaction medium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of higher oxidation state platinum complexes, while reduction could yield lower oxidation state species. Substitution reactions result in the formation of new coordination complexes with different ligands.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1S,2S)-cyclohexane-1,2-diamine;oxalate;platinum(4+) is studied for its coordination chemistry and potential as a catalyst in various organic transformations.
Biology
The compound’s interactions with biological molecules are of interest, particularly in understanding its binding to proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound is explored for its potential as an anticancer agent due to the known cytotoxic properties of platinum-based drugs.
Industry
Industrially, the compound may be used in catalysis and materials science, where its unique coordination properties can be leveraged for specific applications.
Mecanismo De Acción
The mechanism of action of (1S,2S)-cyclohexane-1,2-diamine;oxalate;platinum(4+) involves its interaction with biological targets such as DNA and proteins. The platinum ion can form covalent bonds with nucleophilic sites on DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This mechanism is similar to that of other platinum-based anticancer drugs, which induce cell death by disrupting the DNA structure and function.
Comparación Con Compuestos Similares
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug with a similar mechanism of action.
Carboplatin: Another platinum-based drug with a different ligand structure but similar therapeutic applications.
Oxaliplatin: A platinum compound with oxalate ligands, used in cancer treatment.
Uniqueness
(1S,2S)-cyclohexane-1,2-diamine;oxalate;platinum(4+) is unique due to its specific ligand arrangement, which may confer distinct chemical and biological properties compared to other platinum-based compounds. Its stereochemistry and coordination environment can influence its reactivity and interactions with biological targets, potentially leading to different therapeutic outcomes.
Propiedades
Fórmula molecular |
C8H14N2O4Pt+2 |
|---|---|
Peso molecular |
397.29 g/mol |
Nombre IUPAC |
(1S,2S)-cyclohexane-1,2-diamine;oxalate;platinum(4+) |
InChI |
InChI=1S/C6H14N2.C2H2O4.Pt/c7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;/h5-6H,1-4,7-8H2;(H,3,4)(H,5,6);/q;;+4/p-2/t5-,6-;;/m0../s1 |
Clave InChI |
PCRKGXHIGVOZKB-USPAICOZSA-L |
SMILES isomérico |
C1CC[C@@H]([C@H](C1)N)N.C(=O)(C(=O)[O-])[O-].[Pt+4] |
SMILES canónico |
C1CCC(C(C1)N)N.C(=O)(C(=O)[O-])[O-].[Pt+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[Chloro(pyridin-3-yl)methyl]benzonitrile](/img/structure/B13859328.png)
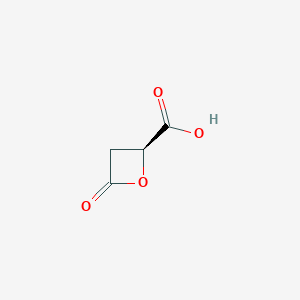

![[(5-Nitrofurfurylidene)hydrazino]acetic Acid; Nitrofurantoin Impurity](/img/structure/B13859333.png)
![N-[1-(1H-indol-3-yl)propan-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B13859340.png)

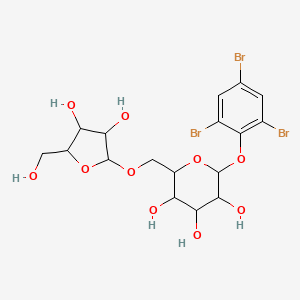
![5-Chloro-1-(cyclopropylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-one](/img/structure/B13859357.png)
![N-[(3-methyl-4-piperidin-4-yloxy-1-benzofuran-2-yl)methyl]-1-phenylmethanamine](/img/structure/B13859359.png)
